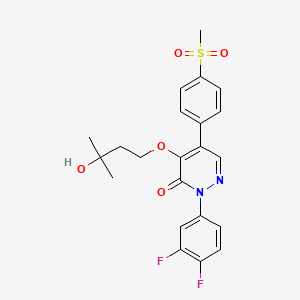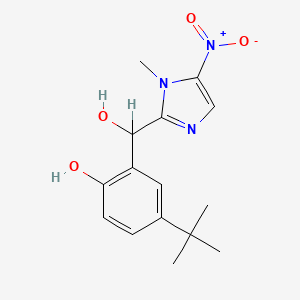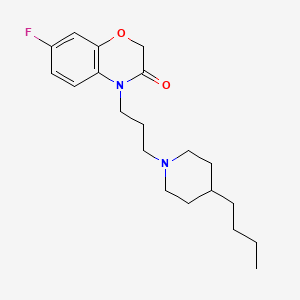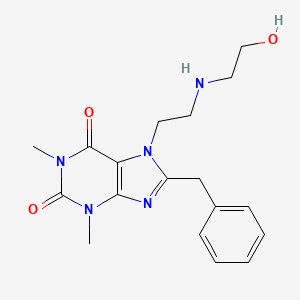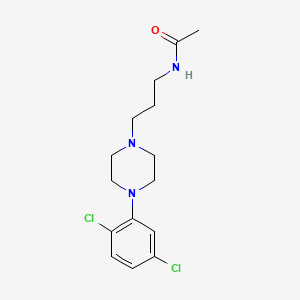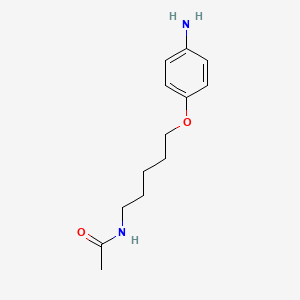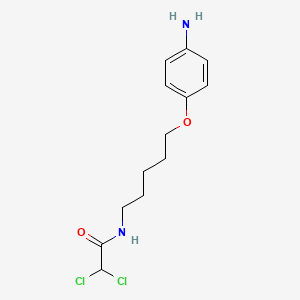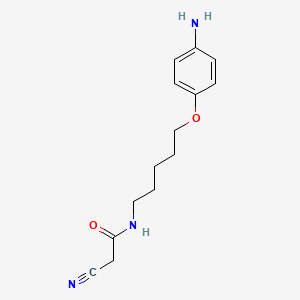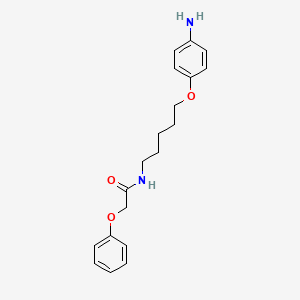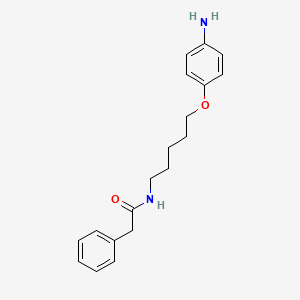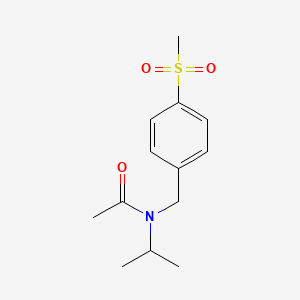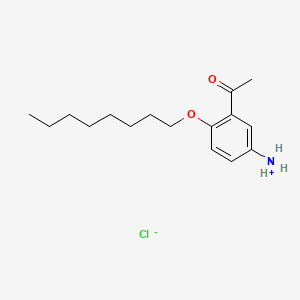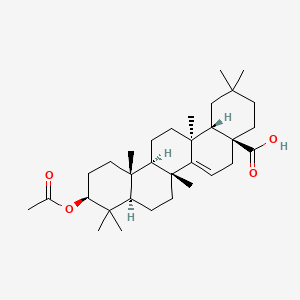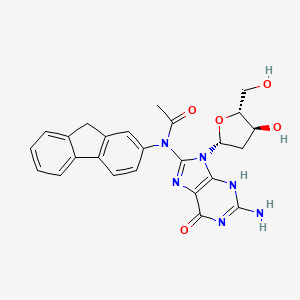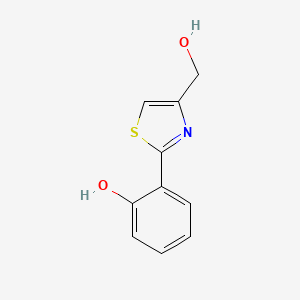
4-Thiazolemethanol, 2-(2-hydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aeruginol is a biochemical.
Applications De Recherche Scientifique
Fluorescence Properties and Quantum Yields
4-Thiazolemethanol, 2-(2-hydroxyphenyl)-, and its derivatives exhibit significant fluorescence properties. Studies show that the presence of the 2′-hydroxy group substantially enhances fluorescence quantum yields. This enhancement is attributed to the formation of an intramolecular hydrogen bond. Additionally, the introduction of electron-withdrawing groups into the compound further increases the fluorescence quantum yields, making these compounds potential candidates for fluorescence-based applications (Kammel et al., 2016).
Excited-State Intramolecular Proton Transfer
Another area of interest is the excited-state intramolecular proton transfer (ESIPT) properties of compounds based on 4-Thiazolemethanol, 2-(2-hydroxyphenyl)-. These compounds show aggregation-induced emission enhancement (AIEE), which is crucial for applications in molecular probes and sensors. This property is due to restricted intramolecular motion and easier intramolecular proton transfer in the solid state (Qian et al., 2007).
Application in Polymer Modification
These compounds are also used in the modification of polymers. For instance, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through condensation reaction with various aliphatic and aromatic amines, including derivatives of 4-Thiazolemethanol, 2-(2-hydroxyphenyl)-. This modification leads to increased swelling and thermal stability, making these polymers suitable for medical applications (Aly & El-Mohdy, 2015).
Synthesis and Characterization of Derivatives
The synthesis and characterization of derivatives of 4-Thiazolemethanol, 2-(2-hydroxyphenyl)-, are essential for understanding their potential applications. These derivatives have been synthesized and characterized using various techniques like IR, NMR, and mass spectroscopy. Such studies provide insights into their structural and chemical properties, which are fundamental in determining their suitability for specific applications (Taile et al., 2010).
Propriétés
Numéro CAS |
154037-50-0 |
|---|---|
Nom du produit |
4-Thiazolemethanol, 2-(2-hydroxyphenyl)- |
Formule moléculaire |
C10H9NO2S |
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
2-[4-(hydroxymethyl)-1,3-thiazol-2-yl]phenol |
InChI |
InChI=1S/C10H9NO2S/c12-5-7-6-14-10(11-7)8-3-1-2-4-9(8)13/h1-4,6,12-13H,5H2 |
Clé InChI |
BOSGDCHVRSIZSY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CO)O |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC(=CS2)CO)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-(2'-hydroxyphenyl)-4-hydroxymethylthiazole aeruginol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



